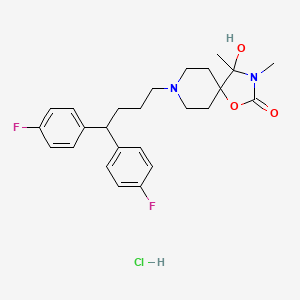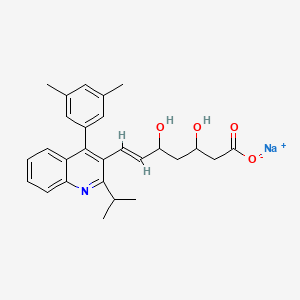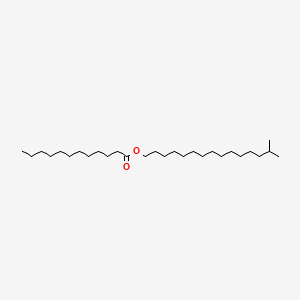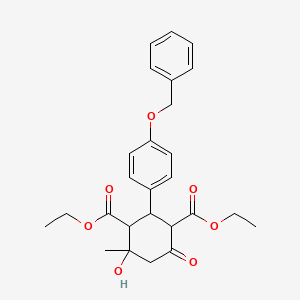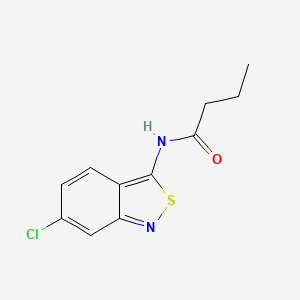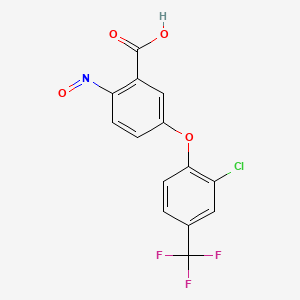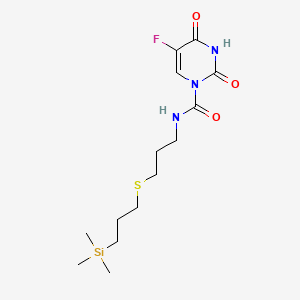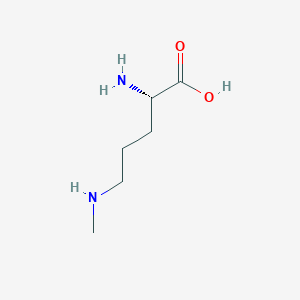
n-Methylornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methylornithine is an amino acid with the chemical formula CH₃N(H)(CH₂)₃CH(NH₂)CO₂H. It is a white solid that occurs naturally, albeit rarely This compound is a derivative of ornithine, where a methyl group is attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: N-Methylornithine can be synthesized through a multi-step pathway involving the conversion of arginine, a canonical amino acid, into this compound. This process involves a series of metalloenzymes that act on a precursor peptide synthesized by the ribosome . The metalloenzymes convert arginine into this compound in a step-wise fashion, resulting in the formation of the compound within enteropeptin .
Industrial Production Methods: The use of metalloenzymes and ribosomally synthesized peptide natural products (RiPPs) could be scaled up for industrial applications .
化学反応の分析
Types of Reactions: N-Methylornithine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and carboxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield this compound derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of simpler compounds.
科学的研究の応用
N-Methylornithine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it plays a role in the biosynthesis of antimicrobial peptides, such as enteropeptins, which have narrow-spectrum activity against specific bacterial strains . In medicine, this compound is studied for its potential therapeutic applications, including its ability to inhibit the growth of certain bacteria . In industry, it may be used in the production of specialized chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-Methylornithine involves its incorporation into peptide sequences by metalloenzymes. These enzymes convert arginine into this compound, which is then incorporated into the peptide sequence of enteropeptins . The resulting peptides exhibit antimicrobial activity, inhibiting the growth of specific bacterial strains . The molecular targets and pathways involved in this process include the ribosome and various metalloenzymes that catalyze the conversion of arginine to this compound .
類似化合物との比較
N-Methylornithine is unique compared to other similar compounds due to its specific role in the biosynthesis of antimicrobial peptides. Similar compounds include other amino acid derivatives such as N-Methylarginine and N-Methyllysine. These compounds also undergo enzymatic modifications and play roles in various biological processes. this compound is distinct in its incorporation into enteropeptins and its specific antimicrobial activity .
特性
CAS番号 |
3485-66-3 |
|---|---|
分子式 |
C6H14N2O2 |
分子量 |
146.19 g/mol |
IUPAC名 |
(2S)-2-amino-5-(methylamino)pentanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-8-4-2-3-5(7)6(9)10/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m0/s1 |
InChIキー |
HZVXTZMGAFEVFQ-YFKPBYRVSA-N |
異性体SMILES |
CNCCC[C@@H](C(=O)O)N |
正規SMILES |
CNCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


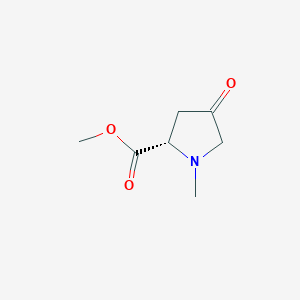
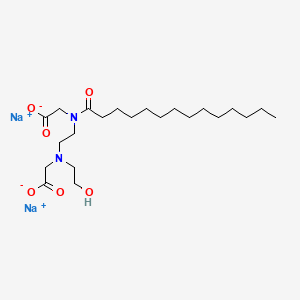
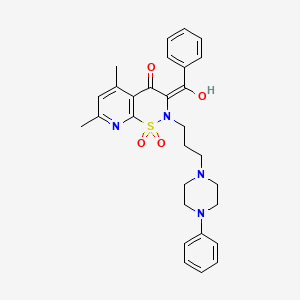


![[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12714878.png)
